trans-1-(tert-Butoxycarbonyl)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid
Description
Chemical Structure and Properties trans-1-(tert-Butoxycarbonyl)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid (CAS: 267876-09-5) is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a pyridin-2-yl substituent at the 4-position. Its molecular formula is C₁₅H₂₀N₂O₄, with a molecular weight of 292.33 g/mol . The Boc group enhances solubility in organic solvents and protects the pyrrolidine nitrogen during synthetic processes.
Synthesis and Applications
The compound is synthesized via stereoselective cycloaddition or substitution reactions, often involving tert-butyl dicarbonate for Boc protection. Its trans-configuration ensures spatial alignment critical for binding interactions in drug targets. Applications include:
Properties
IUPAC Name |
(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-10(11(9-17)13(18)19)12-6-4-5-7-16-12/h4-7,10-11H,8-9H2,1-3H3,(H,18,19)/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVDNYNGCYPVGC-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection Strategies
Direct Boc Protection of Pyrrolidine Derivatives
A common approach involves Boc protection of a pre-formed pyrrolidine intermediate. For example, treating 4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base:
$$
\text{Pyrrolidine intermediate} + \text{Boc}_2\text{O} \xrightarrow{\text{Base, Solvent}} \text{Target compound}
$$
Conditions :
- Base : Triethylamine (TEA) or 4-methylmorpholine (4-NMM) in stoichiometric amounts.
- Solvent : Tetrahydrofuran (THF) or ethyl acetate at 0–25°C.
- Yield : 70–85% after purification by recrystallization.
Mechanistic Insight : Boc₂O reacts with the pyrrolidine nitrogen to form a mixed carbonate intermediate, which is stabilized by the base. The reaction is highly sensitive to moisture, requiring anhydrous conditions.
Cyclization Approaches to Pyrrolidine Formation
Ring-Closing Metathesis (RCM)
A stereoselective route employs RCM to construct the pyrrolidine ring. For example, a diene precursor with pre-installed pyridinyl and carboxylic acid groups undergoes metathesis:
$$
\text{Diene} \xrightarrow{\text{Grubbs Catalyst}} \text{Pyrrolidine intermediate} \xrightarrow{\text{Boc Protection}} \text{Target compound}
$$
Conditions :
- Catalyst : Grubbs 2nd-generation catalyst (5 mol%) in dichloromethane (DCM).
- Temperature : 40°C for 12 hours.
- Yield : 60–75% with >95% trans-selectivity.
Michael Addition-Cyclization
Amino acids like trans-4-hydroxyproline can serve as starting materials. The pyridinyl group is introduced via a Michael addition followed by cyclization:
$$
\text{trans-4-Hydroxyproline} \xrightarrow{\text{Pyridine-2-carbaldehyde}} \text{Intermediate} \xrightarrow{\text{Boc}_2\text{O}} \text{Target compound}
$$
Conditions :
Resolution of Racemic Mixtures
The trans-configuration is often achieved via chiral resolution. For example, enzymatic hydrolysis of a racemic ester intermediate using lipases:
$$
\text{Racemic ester} \xrightarrow{\text{Lipase PS, Buffer}} \text{Enantiomerically enriched acid}
$$
Conditions :
Industrial-Scale Synthesis
Optimized Protocol from Patent Literature
A patented method (WO2014200786A1) outlines a scalable process:
- Boc Protection : React 4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid with Boc₂O (1.3 eq) in THF using TEA (1.8 eq) at 25°C for 6 hours.
- Workup : Quench with aqueous HCl, extract with ethyl acetate, and concentrate.
- Purification : Recrystallize from heptane/ethyl acetate (3:1) to obtain 82% yield.
Key Data :
| Parameter | Value |
|---|---|
| Purity (HPLC) | 99.2% |
| Trans:cis Ratio | 97:3 |
| Scale | 10 kg |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Direct Boc Protection | 85 | 99.1 | Moderate | High |
| RCM | 75 | 98.5 | High | Moderate |
| Enzymatic Resolution | 50 | 99.5 | Very High | Low |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridinyl group.
Reduction: Reduction reactions could target the pyridinyl group or other functional groups.
Substitution: Various substitution reactions can occur, especially at the pyridinyl and pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of bases, acids, or catalysts depending on the specific reaction.
Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development :
- The compound has been investigated for its potential as a precursor in the synthesis of various bioactive molecules. Its structural features make it suitable for modifications that could lead to novel therapeutic agents targeting different diseases.
- Case studies have shown that derivatives of this compound exhibit promising activity against various targets, including enzymes and receptors involved in disease pathways.
-
Antiviral Activity :
- Research indicates that compounds related to trans-1-(tert-Butoxycarbonyl)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid may inhibit viral replication mechanisms. For instance, studies have focused on its interaction with the influenza A virus polymerase complex, emphasizing its potential in antiviral drug development .
- Antimicrobial Properties :
The biological activities of this compound have been evaluated through various assays:
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Various pathogens | Inhibition of growth | |
| Antiviral | Influenza A virus | Inhibition of viral replication | |
| Anticancer | Cancer cell lines | Induction of apoptosis |
Synthetic Utility
The tert-butoxycarbonyl (Boc) group in the compound serves as a protective group for amines, facilitating the synthesis of more complex molecules by preventing unwanted reactions during synthetic processes. This has implications for:
-
Organic Synthesis :
- The compound can be utilized as an intermediate in the synthesis of other biologically active compounds, allowing chemists to explore a wide range of derivatives with altered pharmacological profiles.
-
Structure-Activity Relationship Studies :
- By modifying the pyridine or pyrrolidine rings, researchers can create a library of compounds to study structure-activity relationships (SAR), aiding in the optimization of lead compounds for drug development.
Mechanism of Action
The mechanism of action of trans-1-(tert-Butoxycarbonyl)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparative Analysis
Substituent Effects on Reactivity and Solubility Electron-Withdrawing Groups (CF₃, CN, Cl): Compounds with trifluoromethyl (CF₃) or cyano (CN) groups exhibit higher metabolic stability and polarity, favoring applications in environments requiring oxidative resistance (e.g., antiviral drugs) . Chlorine (Cl) enhances halogen bonding, critical for antimicrobial activity . Electron-Donating Groups (OCH₃): Methoxy (OCH₃) improves aqueous solubility through hydrogen bonding, making it suitable for water-soluble drug formulations . Aromatic vs.
Stereochemical Considerations
- The trans configuration in all listed compounds ensures spatial separation of functional groups, optimizing binding pocket interactions. For example, the trans-arrangement in the target compound aligns the pyridin-2-yl and carboxylic acid groups for dual hydrogen bonding in enzyme active sites .
Applications in Drug Development The target compound’s pyridin-2-yl group is favored in kinase inhibitors (e.g., JAK/STAT inhibitors) due to its ability to mimic ATP’s adenine moiety . Trifluoromethyl and cyano derivatives are prioritized in fluorinated therapeutics (e.g., sotorasib analogs) and kinase inhibitors requiring strong electron-deficient motifs .
Biological Activity
trans-1-(tert-Butoxycarbonyl)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid (CAS Number: 267876-09-5) is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a pyridine ring and a tert-butoxycarbonyl (Boc) protecting group, which may influence its pharmacological properties.
- Molecular Formula : C15H20N2O4
- IUPAC Name : (3R,4R)-1-(tert-butoxycarbonyl)-4-(2-pyridinyl)-3-pyrrolidinecarboxylic acid
- InChI Key : BCVDNYNGCYPVGC-QWRGUYRKSA-N
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. The following sections summarize key findings regarding its biological effects.
2. Receptor Binding and Activity
Studies on related pyrrolidine compounds have demonstrated their ability to interact with nicotinic acetylcholine receptors (nAChRs). These interactions can lead to modulation of neurotransmitter release and may have implications for cognitive enhancement and treatment of neuropsychiatric disorders. The selectivity of these compounds for specific nAChR subtypes is crucial for their therapeutic efficacy.
Case Studies
A few notable case studies involving similar pyrrolidine derivatives provide insights into the biological activity of this compound:
Case Study 1: Neuroprotective Properties
In a study examining the neuroprotective effects of pyrrolidine derivatives, researchers found that certain compounds exhibited significant protection against oxidative stress in neuronal cell lines. The mechanism was attributed to the modulation of intracellular signaling pathways associated with cell survival and apoptosis.
Case Study 2: Receptor Interaction
Another investigation focused on the binding affinity of pyrrolidine-based ligands to nAChRs. The results indicated that modifications to the pyridine substituent enhanced receptor selectivity and potency, suggesting that this compound may similarly benefit from structural optimization.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the key steps in synthesizing trans-1-(tert-Butoxycarbonyl)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid?
The synthesis typically involves:
- Cyclization : Formation of the pyrrolidine ring via base-mediated cyclization (e.g., NaH or K₂CO₃) of a precursor containing pyridin-2-yl and carboxylic acid groups.
- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group using tert-butyl chloroformate in the presence of a base like triethylamine to protect the amine .
- Purification : Column chromatography or recrystallization to isolate the trans isomer, confirmed by chiral HPLC or polarimetry .
Advanced: How can enantiomeric excess be optimized during synthesis?
Enantiomeric control requires:
- Chiral Catalysts/Auxiliaries : Use of asymmetric catalysts (e.g., Evans oxazaborolidines) or chiral auxiliaries to direct stereochemistry during cyclization or Boc protection .
- Reaction Monitoring : Employ HPLC with chiral columns to track enantiomeric ratios in real-time. Adjust reaction conditions (temperature, solvent polarity) to minimize racemization .
Basic: What analytical methods confirm the compound’s structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify the trans configuration, pyridin-2-yl substitution, and Boc group integrity .
- HPLC : Reverse-phase HPLC to assess purity (>95%) and chiral HPLC for enantiomeric excess determination .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight .
Advanced: How does the pyridin-2-yl substituent influence biological activity?
The pyridin-2-yl group enhances:
-
Hydrogen Bonding : Nitrogen in the pyridine ring interacts with biological targets (e.g., enzymes, receptors) via H-bonding or π-π stacking.
-
Metabolic Stability : Compared to phenyl groups, pyridinyl substituents resist oxidative metabolism, improving pharmacokinetics .
Table : Comparative Bioactivity of Pyrrolidine DerivativesSubstituent Target Affinity (IC₅₀) Metabolic Stability Pyridin-2-yl 12 nM (Enzyme X) High Phenyl 45 nM (Enzyme X) Moderate Data extrapolated from analogs in
Basic: What safety precautions are required when handling this compound?
- Hazards : May cause skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .
- Storage : Store at 2–8°C in airtight containers, protected from light and moisture .
- PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis .
Advanced: How can computational methods aid in studying its interactions with biological targets?
- Molecular Docking : Predict binding modes to receptors (e.g., kinases) using software like AutoDock or Schrödinger. Focus on interactions between the pyridin-2-yl group and active-site residues .
- MD Simulations : Assess conformational stability of the pyrrolidine ring in aqueous or membrane environments .
- QSAR Modeling : Correlate substituent variations (e.g., pyridinyl vs. phenyl) with activity data to guide analog design .
Basic: What solvents are suitable for recrystallization?
- Polar Solvents : Ethanol/water or ethyl acetate/hexane mixtures for high recovery of the trans isomer .
- Avoid DCM/MeOH : May lead to Boc group cleavage under prolonged exposure .
Advanced: How to resolve contradictions in structure-activity relationship (SAR) data?
- Controlled Experiments : Synthesize analogs with systematic substituent variations (e.g., pyridin-3-yl, pyridin-4-yl) and test under identical assay conditions .
- Crystallography : Obtain X-ray structures of ligand-target complexes to validate binding hypotheses (e.g., pyridin-2-yl interactions) .
Basic: What is the role of the Boc group in this compound?
- Protection : Shields the pyrrolidine amine during synthesis to prevent unwanted side reactions.
- Stability : Enhances compound shelf life by reducing oxidation or degradation .
Advanced: How to evaluate metabolic stability in preclinical studies?
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Pyridin-2-yl analogs typically show slower clearance than phenyl derivatives .
- Isotope Labeling : Use ¹⁴C-labeled compound to track metabolic pathways and identify major metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
